molecular formula C8H10F2N2O2 B1404493 ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carboxylate CAS No. 1437312-22-5

ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carboxylate

Cat. No. B1404493
M. Wt: 204.17 g/mol
InChI Key: BMVYTGAFLXSYNX-UHFFFAOYSA-N
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Description

“Ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carboxylate” is a chemical compound with the molecular formula C8H10F2N2O2 . It has a molecular weight of 204.18 . The compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .


Synthesis Analysis

The synthesis of such compounds often involves difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .


Molecular Structure Analysis

The molecular structure of “ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carboxylate” is defined by its linear formula: C8H10F2N2O2 .


Chemical Reactions Analysis

The chemical reactions involving “ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carboxylate” are part of the broader field of difluoromethylation processes . These processes involve the formation of X–CF2H bonds where X can be C (sp), C (sp2), C (sp3), O, N, or S . The last decade has seen the development of metal-based methods that can transfer CF2H to C (sp2) sites in both stoichiometric and catalytic modes .

Scientific Research Applications

Synthesis and Fluorescence Applications

Ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carboxylate has been utilized in the synthesis of novel fluorescent molecules. Specifically, its derivative, trifluoromethylated pyrazolo[1,5-a]pyrimidine, demonstrates stronger fluorescence intensity compared to its methyl analogue, suggesting potential applications as an attractive fluorophore for various binding sites (Wu et al., 2006).

Precursor for Condensed Pyrazoles

The compound serves as a precursor in Sonogashira-type cross-coupling reactions, leading to the formation of condensed pyrazoles such as pyrano[4,3-c]pyrazol-4(1H)-ones and -4(2H)-ones. These pyrazoles have significant implications in industrial and medicinal chemistry (Arbačiauskienė et al., 2011).

Selective Synthesis of Hydrogenated Pyrazolo[3,4-b]pyridin-3-ones

Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, a derivative of ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carboxylate, is involved in selective cyclocondensation, leading to ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates. These compounds are of interest due to their selective synthesis properties (Lebedˈ et al., 2012).

Structural and Spectral Investigations

Research has been conducted on the structural and spectral properties of related pyrazole-4-carboxylic acid derivatives, providing insights into their electronic transitions and molecular structures, which can inform their applications in various scientific fields (Viveka et al., 2016).

Bioactivity and Crystal Structure Analysis

Studies on the bioactive derivatives of pyrazole, such as ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate, have included synthesis, purity analysis, and crystal structure determination. These studies provide insights into the physical and chemical properties of the compound, potentially guiding its applications in bioactive fields (Zhao & Wang, 2023).

Corrosion Inhibition in Industrial Processes

Pyranpyrazole derivatives, related to the studied compound, have shown efficacy as corrosion inhibitors for mild steel, which is useful in industrial pickling processes. Theoretical and experimental studies have confirmed their effectiveness and provided insights into their interaction with metal surfaces (Dohare et al., 2017).

properties

IUPAC Name

ethyl 5-(difluoromethyl)-1-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2N2O2/c1-3-14-8(13)5-4-6(7(9)10)12(2)11-5/h4,7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMVYTGAFLXSYNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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